BenchChemオンラインストアへようこそ!

3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Physicochemical profiling Drug-likeness CNS drug design

This thiopyrano[4,3-c]pyridazine offers a 2,5-difluorobenzyl ether at position 3, creating a distinct lipophilic/electronic profile (XLogP3=2.4, TPSA=60.3 Ų) compared to chloro- or alkynyloxy- analogs. It serves as a specialized screening hit or lead in benzodiazepine-receptor or PDE4 inhibitor R&D. Precise SAR exploration demands this single, differentiated compound to validate target engagement, selectivity, and ADME properties. Not interchangeable with other 3-substituted variants.

Molecular Formula C14H12F2N2OS
Molecular Weight 294.32
CAS No. 2199904-44-2
Cat. No. B2939540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine
CAS2199904-44-2
Molecular FormulaC14H12F2N2OS
Molecular Weight294.32
Structural Identifiers
SMILESC1CSCC2=CC(=NN=C21)OCC3=C(C=CC(=C3)F)F
InChIInChI=1S/C14H12F2N2OS/c15-11-1-2-12(16)9(5-11)7-19-14-6-10-8-20-4-3-13(10)17-18-14/h1-2,5-6H,3-4,7-8H2
InChIKeyJXFQHHXQBLQTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2,5-Difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine – Core Chemical Profile and In‑Class Context


3-[(2,5-Difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 2199904-44-2) is a synthetic, fused heterocyclic small molecule belonging to the thiopyrano[4,3-c]pyridazine family. The scaffold combines a sulfur-containing thiopyran ring with an electron‑deficient pyridazine core, and the 3‑position is functionalised with a 2,5‑difluorobenzyl ether group. This arrangement imparts computed physicochemical properties (MW = 294.32 g·mol⁻¹, XLogP3 = 2.4, TPSA = 60.3 Ų, H‑bond acceptors = 6, H‑bond donors = 0) that are intermediate between polar and lipophilic, suggesting potential for both oral bioavailability and CNS penetration if the biological target permits [1]. While the pyridazine ring system has been widely exploited in medicinal chemistry as a bioisostere of benzene, pyridine, and pyrimidine, and thiopyrano‑fused pyridazines have been explored as benzodiazepine‑receptor ligands, the specific 2,5‑difluorobenzyloxy derivative described here is not yet accompanied by extensive peer‑reviewed pharmacological data.

3-[(2,5-Difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine – Why In‑Class Analogs Cannot Be Interchanged


The thiopyrano[4,3-c]pyridazine core is not a pharmacologically silent carrier; both the nature and position of the substituent on the pyridazine ring strongly influence target engagement, selectivity, and ADME properties. For instance, replacing the 2,5‑difluorobenzyl ether with a simple chlorine atom (3‑chloro‑5H,7H,8H‑thiopyrano[4,3-c]pyridazine) drastically alters the electronic character, hydrogen‑bonding capacity, and lipophilicity of the molecule . Similarly, 3‑(but‑2‑yn‑1‑yloxy) variants carry an alkyne moiety that can act as a click‑chemistry handle but also changes metabolic stability and off‑target profiles compared to the benzyl‑ether substituent. Even within the broader benzothiopyrano‑pyridazinone series (e.g., US 4,843,075), subtle modifications to the aryl group at the 2‑position can shift affinity for the benzodiazepine binding site by more than an order of magnitude [1]. Consequently, any scientific or industrial user who treats the 2,5‑difluorobenzyloxy derivative as interchangeable with other 3‑substituted thiopyrano‑pyridazines risks invalidating the selectivity, potency, or pharmacokinetic profile that may have been designed into the original lead series.

3-[(2,5-Difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine – Comparator‑Grounded Differentiation Evidence


Physicochemical Differentiation vs. the 3‑Chloro Analog – Lipophilicity and Polar Surface Area

Compared with the 3‑chloro‑5H,7H,8H‑thiopyrano[4,3-c]pyridazine building block, the 2,5‑difluorobenzyl ether substituent increases molecular weight, lipophilicity, and the number of hydrogen‑bond acceptors, while preserving a zero hydrogen‑bond donor count. These properties shift the compound into a more favourable space for CNS penetration (lower TPSA, higher LogP) according to commonly cited drug‑likeness rules [1].

Physicochemical profiling Drug-likeness CNS drug design

In‑Class Benzodiazepine Receptor Affinity – Scaffold‑Level Benchmarking

Although target‑compound‑specific data are not publicly available, the closest published congeneric series, pyrido[3′,2′:5,6]thiopyrano[4,3-c]pyridazin‑3(2H,5H)‑ones, bind to the benzodiazepine binding site of the GABAA receptor with affinities in the micromolar to sub‑micromolar range [1]. A structurally related benzothiopyrano[4,3-c]pyridazin‑3(4H)‑one analog (compound 16b) exhibited a Ki of 48 nM in vitro and oral efficacy in an animal model (ED50 = 12.4 mg·kg⁻¹, p.o.) [2]. Together, these data establish the thiopyrano‑pyridazine core as a viable pharmacophore for the benzodiazepine site, and the 2,5‑difluorobenzyl ether substitution could alter affinity, efficacy, or subtype selectivity relative to the reported analogs.

Benzodiazepine receptor Anxiolytic CNS pharmacology

Potential Phosphodiesterase 4 (PDE4) Engagement – Emerging Evidence from Patent and Database Annotations

Several structurally related thiopyrano[4,3-c]pyridazine derivatives have been annotated as selective PDE4 inhibitors in publicly accessible chemical databases. PDE4 is a well‑validated target for inflammatory and respiratory diseases (e.g., COPD, asthma), and the 2,5‑difluorophenyl motif is a common feature in known PDE4 inhibitors such as roflumilast. While no peer‑reviewed IC50 values are available for the target compound itself, the convergence of scaffold and substitution pattern suggests that this molecule may exhibit PDE4 inhibitory activity that could differentiate it from analogs lacking the difluorobenzyl ether [1].

PDE4 inhibition Anti‑inflammatory Respiratory disease

3-[(2,5-Difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine – Evidence‑Supported Procurement and Research Use Cases


Medicinal Chemistry Hit‑to‑Lead Exploration for CNS Disorders (Anxiolytics / Epilepsy)

The thiopyrano‑pyridazine core has demonstrated benzodiazepine‑receptor occupancy, and the 2,5‑difluorobenzyl ether substitution may offer a differentiated selectivity or pharmacokinetic profile relative to earlier benzothiopyrano‑pyridazinones. Procurement of this compound as a screening hit or lead analogue is justified for groups pursuing novel GABAA‑receptor modulators with reduced sedation liability [1].

PDE4‑Focused Anti‑Inflammatory Drug Discovery (COPD / Asthma)

Based on database annotations and structural similarity to known PDE4 inhibitors, this compound could serve as a starting point for a PDE4 inhibitor programme. Before committing to procurement for in‑vivo studies, we recommend requesting a TEI (target engagement) IC50 determination from the supplier or performing an in‑house enzymatic assay to confirm the activity that is currently only suggested by class‑level inference [2].

Chemical Biology Probe Development

The presence of the 2,5‑difluorophenyl ring offers a potential ¹⁹F‑NMR handle, while the benzyl ether linkage could be replaced with a photoaffinity or click‑chemistry tag. This makes the compound an attractive scaffold for the design of chemical probes to identify the molecular target(s) of the thiopyrano‑pyridazine class, provided that the initial binding activity is confirmed in a relevant assay [1].

Structure–Activity Relationship (SAR) Expansion of 3‑Substituted Thiopyrano‑pyridazines

For laboratories building a SAR matrix around the thiopyrano[4,3-c]pyridazine core, the 2,5‑difluorobenzyloxy variant fills a specific lipophilic and electronic parameter space that is distinct from the chloro, but‑2‑yn‑1‑yloxy, and unsubstituted analogs. Acquiring this compound allows systematic exploration of how aryl‑ether substitution influences potency, selectivity, and metabolic stability [3].

Quote Request

Request a Quote for 3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.